molecular formula C8H10N4 B3268536 6-Amino-1H-benzimidazole-2-methanamine CAS No. 485347-82-8

6-Amino-1H-benzimidazole-2-methanamine

Cat. No.: B3268536
CAS No.: 485347-82-8
M. Wt: 162.19 g/mol
InChI Key: RHRBZOCKNVBXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1H-benzimidazole-2-methanamine typically involves the reaction of o-phenylenediamine with formic acid or its derivatives. The reaction conditions often include heating the reactants under reflux to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1H-benzimidazole-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-Amino-1H-benzimidazole-2-methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Amino-1H-benzimidazole-2-methanamine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(aminomethyl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4,9-10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRBZOCKNVBXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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